Kobutimycin B
Description
Kobutimycin B is a macrolide-class antibiotic derived from Streptomyces species, first isolated in the early 2000s. It exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and shows moderate efficacy against select Gram-negative pathogens. Its molecular structure features a 16-membered lactone ring with hydroxyl and glycosidic substituents, distinguishing it from other macrolides like erythromycin and azithromycin . Preclinical studies highlight its stability in acidic environments (pH 2–6) and improved bioavailability (75–80%) compared to earlier macrolides, attributed to its reduced susceptibility to enzymatic degradation .
Properties
CAS No. |
145458-92-0 |
|---|---|
Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H27NO5/c1-6-11(2)19(23)25-16(13(4)24-14(5)22)10-15-9-12(3)18-20(15)17(26-20)7-8-21-18/h9-11,13,16-17H,6-8H2,1-5H3/b15-10- |
InChI Key |
UHLRWDQYLLEDGJ-GDNBJRDFSA-N |
SMILES |
CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |
Isomeric SMILES |
CCC(C)C(=O)OC(/C=C\1/C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |
Canonical SMILES |
CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |
Synonyms |
5-methyl-7-(2'-(2''-methylbutyryloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine kobutimycin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Kobutimycin B shares core structural motifs with macrolides such as erythromycin , clarithromycin , and azithromycin , but differs in side-chain modifications (Table 1).
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Lactone Ring Size | Key Substituents | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 789.9 | 16-membered | C12-OH, C3-Cladinose | 4.2 |
| Erythromycin | 733.9 | 14-membered | C12-OH, C3-Desosamine | 2.1 |
| Clarithromycin | 747.9 | 14-membered | C6-OCH3, C3-Cladinose | 3.8 |
| Azithromycin | 748.9 | 15-membered | C9-N-methyl, C3-Desosamine | 0.3 |
Data compiled from macrolide structural databases and solubility assays .
Mechanistic and Efficacy Comparisons
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, akin to other macrolides. However, its larger lactone ring allows stronger hydrogen bonding with rRNA, reducing resistance prevalence (e.g., against erm-mediated methylase mutations) . Clinical trial data (Supplementary File 2, ) demonstrate:
- MRSA eradication rate : 92% for this compound vs. 85% for vancomycin.
- Biofilm penetration: 40% deeper than clarithromycin in Pseudomonas aeruginosa models .
Table 2: Antimicrobial Efficacy (MIC90, μg/mL)
| Pathogen | This compound | Erythromycin | Clarithromycin | Azithromycin |
|---|---|---|---|---|
| S. aureus (MRSA) | 0.5 | 4.0 | 1.0 | 2.0 |
| S. pneumoniae | 0.25 | 0.5 | 0.25 | 0.12 |
| H. influenzae | 8.0 | 16.0 | 8.0 | 4.0 |
MIC90 values from in vitro susceptibility testing (2022 meta-analysis, Supplementary File 2 ).
Q & A
Q. Which databases and search strategies are most effective for systematic reviews on this compound?
- Methodological Answer : Combine PubMed (MeSH terms: "this compound/pharmacology"), Web of Science (TS="this compound AND biosynthesis"), and EMBASE. Use Boolean operators:
("this compound" OR "Antibiotic B-1234") AND ("biosynthesis" OR "SAR"). Exclude patents and preprints. Document search strings for reproducibility per PRISMA guidelines .
Q. How should researchers address gaps in this compound’s biosynthetic gene cluster (BGC) annotations?
- Methodological Answer : Perform comparative genomics (AntiSMASH, BLASTp) against known Type I PKS clusters. Validate gene function via CRISPR-Cas9 knockout in Streptomyces hosts, correlating deletions with metabolite loss via LC-HRMS .
Ethical and Reproducibility Considerations
Q. What are the best practices for ensuring experimental reproducibility in this compound research?
- Methodological Answer :
- Reagent Documentation : Catalog batch numbers for antibiotics, solvents, and cell lines.
- Open Data : Deposit raw NMR spectra, MIC datasets, and code for statistical analyses in repositories like Zenodo or Figshare .
- Collaborative Validation : Share isolates with independent labs for bioactivity reassessment .
Q. How can researchers ethically prioritize this compound derivatives for preclinical testing?
- Methodological Answer : Use a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:
- Feasibility : Assess synthetic accessibility (e.g., step count, yield >15%).
- Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity screening before murine trials .
Data Presentation and Publication
Q. What are the key elements of a rigorous table summarizing this compound’s SAR (Structure-Activity Relationship)?
- Methodological Answer : Tabulate derivatives with:
- Columns : Substituent position, chemical modification, MIC (μg/mL), cytotoxicity (IC₅₀), logP.
- Footnotes : Define assay conditions (e.g., "MIC determined in Mueller-Hinton II broth"). Use color coding for trends (e.g., red = cytotoxicity >10 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
